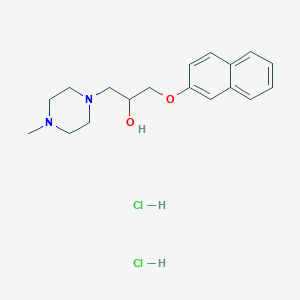
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a selective antagonist of the dopamine D2 receptor, a key neurotransmitter in the brain that is involved in the regulation of movement, motivation, and reward.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Analysis
Research has focused on synthesizing derivatives of 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol and analyzing their binding affinities to various receptors. For instance, Łażewska et al. (2019) synthesized a series of compounds to evaluate the role of the linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. They found that specific modifications in the linker can significantly impact the compound's affinity for the 5-HT6 receptor, highlighting the compound's potential as a lead structure for developing new therapeutic agents targeting the 5-HT6 receptor (Łażewska et al., 2019).
Catalysis and Organic Synthesis
The compound and its derivatives have been explored for their roles in catalysis and organic synthesis. Pourghasemi Lati et al. (2018) developed a magnetic nanocatalyst incorporating a related piperazine structure for synthesizing 1-(benzothiazolylamino)phenylmethyl-2-naphthols. This catalyst demonstrated efficient catalytic activity, offering a sustainable and reusable option for synthesizing complex organic molecules under mild conditions (Pourghasemi Lati et al., 2018).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds leveraging structures similar to 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride has been a key area of research. Rautio et al. (2000) investigated novel esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for enhanced topical drug delivery. By incorporating methylpiperazinylacyloxyalkyl derivatives, they achieved improved solubility and lipophilicity, suggesting the potential for developing more effective topical formulations (Rautio et al., 2000).
Fluorescent Imaging
Novel polymers with naphthalimide pendant groups, which include the piperazine moiety, have been synthesized for applications in fluorescent imaging. Tian et al. (2002) developed polymers capable of switching fluorescence on or off through the photo-induced electron transfer (PET) process, offering tools for creating positive or negative fluorescent patterned images in research and diagnostic applications (Tian et al., 2002).
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18;;/h2-7,12,17,21H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXUKOUKXBZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)
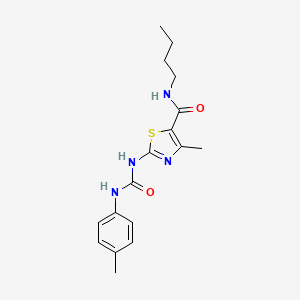
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)
![4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740709.png)
![(4-(Dimethylamino)phenyl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2740711.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide](/img/structure/B2740712.png)
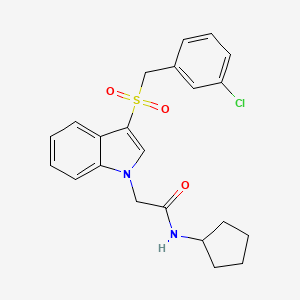


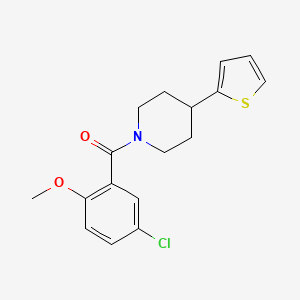

![2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2740719.png)
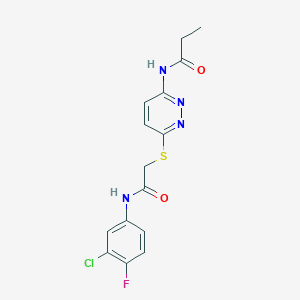
![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)